molecular formula C8H14O4 B2776542 Ethyl 4-methoxy-3-oxopentanoate CAS No. 1186526-25-9

Ethyl 4-methoxy-3-oxopentanoate

Cat. No. B2776542
Key on ui cas rn: 1186526-25-9
M. Wt: 174.196
InChI Key: QQMFFEQHVIIFDL-UHFFFAOYSA-N
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Patent
US08703793B2

Procedure details

89 g ethyl potassium malonate are dissolved in 700 ml acetonitrile. While being stirred 109 ml triethylamine and 60 g magnesium chloride are added and the mixture is stirred for 2 hours. Then a solution of 1-imidazol-1-yl-2-methoxy-propan-1-one in 150 ml acetonitrile, prepared by mixing 27 g 2-methoxypropionic acid and 48 g carbonyldiimidazol in acetonitrile and stirring for 12 hours, is added and stirring is continued for 12 hours. 1 l of a 13% solution of hydrochloric acid is added while keeping the temperature below 25° C. and the mixture is stirred for 10 minutes. The phases are separated and the aqueous phase is extracted three times with ethylacetate. The combined organic phases are washed with saturated aqueous sodium bicarbonate and brine. After drying with magnesium sulphate the solvents are evaporated. The crude product is used directly in the next step.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
109 mL
Type
solvent
Reaction Step One
Quantity
89 g
Type
reactant
Reaction Step Two
Quantity
700 mL
Type
solvent
Reaction Step Two
Name
1-imidazol-1-yl-2-methoxy-propan-1-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
27 g
Type
reactant
Reaction Step Four
Quantity
48 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([OH:7])(=O)[CH2:2][C:3]([OH:5])=[O:4].[CH2:8]([K])[CH3:9].[Cl-].[Mg+2].[Cl-].N1([C:19](=O)[CH:20]([O:22][CH3:23])C)C=CN=C1.COC(C)C(O)=O.C(N1C=CN=C1)(N1C=CN=C1)=O.Cl>C(#N)C.C(N(CC)CC)C>[CH2:8]([O:5][C:3](=[O:4])[CH2:2][C:1](=[O:7])[CH:20]([O:22][CH3:23])[CH3:19])[CH3:9] |f:0.1,2.3.4|

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
[Cl-].[Mg+2].[Cl-]
Name
Quantity
109 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
89 g
Type
reactant
Smiles
C(CC(=O)O)(=O)O.C(C)[K]
Name
Quantity
700 mL
Type
solvent
Smiles
C(C)#N
Step Three
Name
1-imidazol-1-yl-2-methoxy-propan-1-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(C=NC=C1)C(C(C)OC)=O
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)#N
Step Four
Name
Quantity
27 g
Type
reactant
Smiles
COC(C(=O)O)C
Name
Quantity
48 g
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N
Step Five
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added
STIRRING
Type
STIRRING
Details
stirring for 12 hours
Duration
12 h
ADDITION
Type
ADDITION
Details
is added
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
is continued for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
the temperature below 25° C.
STIRRING
Type
STIRRING
Details
the mixture is stirred for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The phases are separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted three times with ethylacetate
WASH
Type
WASH
Details
The combined organic phases are washed with saturated aqueous sodium bicarbonate and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying with magnesium sulphate the solvents
CUSTOM
Type
CUSTOM
Details
are evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(C)OC(CC(C(C)OC)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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